molecular formula C8H9BrN2O B1529786 5-Bromo-2-methylbenzohydrazide CAS No. 1194769-56-6

5-Bromo-2-methylbenzohydrazide

Cat. No.: B1529786
CAS No.: 1194769-56-6
M. Wt: 229.07 g/mol
InChI Key: CYNQOZLWZZBUCY-UHFFFAOYSA-N
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Description

5-Bromo-2-methylbenzohydrazide is a substituted benzohydrazide derivative characterized by a bromine atom at the 5-position and a methyl group at the 2-position of the benzene ring. Its molecular formula is C₈H₈BrN₂O, with a molar mass of 229.06 g/mol. Benzohydrazides are widely studied for their applications in coordination chemistry, pharmaceutical intermediates, and as ligands in metal complexes .

Properties

IUPAC Name

5-bromo-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYNQOZLWZZBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Bromo-2-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential applications in cancer treatment and antifungal properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the class of benzohydrazides, characterized by a hydrazide functional group attached to a brominated aromatic ring. The synthesis typically involves the reaction of 5-bromo-2-methylbenzoic acid with hydrazine derivatives, leading to the formation of the hydrazide.

1. Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of benzohydrazides can act as inhibitors of the mammalian target of rapamycin (mTOR), a key regulator in cancer cell proliferation and survival. One study identified a related compound that induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines, suggesting that similar derivatives, including this compound, may exhibit comparable effects .

Table 1: Anticancer Activity of Benzohydrazides

Compound NameCancer TypeMechanism of ActionReference
3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazideTriple-Negative Breast CancermTOR Inhibition, Autophagy Induction
This compoundPotentially SimilarAntiproliferativeHypothetical

2. Antifungal Activity

The antifungal properties of benzohydrazide derivatives have also been explored. A study focusing on aromatic acylhydrazone-based inhibitors demonstrated that certain structural modifications could enhance antifungal activity against pathogens like Cryptococcus neoformans. While specific data on this compound's antifungal efficacy is limited, it is reasonable to hypothesize that it may share similar properties due to its structural characteristics .

Table 2: Antifungal Activity of Hydrazone Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)Reference
5.25cC. neoformans≤ 1 μg/mL
This compoundHypotheticalTBDHypothetical

Case Study: Antitumor Activity

In a recent study, a series of benzohydrazide derivatives were synthesized and evaluated for their ability to inhibit TNBC cell lines. The lead compound showed promising results in reducing cell viability through apoptosis and autophagic pathways. This indicates that further exploration into the structure-activity relationship (SAR) for compounds like this compound could yield effective anticancer agents .

Case Study: Antifungal Screening

Another relevant study involved screening various hydrazone derivatives against fungal pathogens. The results indicated that certain modifications could significantly enhance antifungal activity while maintaining low toxicity profiles. Although direct testing on this compound has not been reported, its structural analogs suggest potential efficacy against fungal infections .

Comparison with Similar Compounds

Structural Analogs and Molecular Properties

The table below compares 5-bromo-2-methylbenzohydrazide with structurally related benzohydrazides, highlighting substituent variations and their effects on molecular properties:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Features
This compound 5-Br, 2-CH₃ C₈H₈BrN₂O 229.06 Methyl group enhances hydrophobicity
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide 5-Br, 2-OH, 3-OCH₃ C₁₅H₁₂BrN₂O₃ 363.17 Hydroxy and methoxy groups enable hydrogen bonding
5-Bromo-2-chlorobenzohydrazide 5-Br, 2-Cl C₇H₆BrClN₂O 249.49 Chloro substituent increases polarity
N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide 5-Br, 2-OH, 4-NO₂ C₁₄H₁₀BrN₃O₄ 380.15 Nitro group enhances electron-withdrawing effects

Key Observations :

  • Polarity: The methyl group reduces polarity compared to hydroxy (OH) or nitro (NO₂) analogs, likely decreasing solubility in polar solvents.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal lattice stability, vary significantly among analogs:

Compound Name Hydrogen Bond Donor-Acceptor Distance (Å) Reference
(E)-N'-(5-Bromo-2-hydroxybenzylidene)-3-methoxybenzohydrazide N–H⋯O (hydrazide) 0.90 (restrained)
(2E)-2-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide O2–H2′⋯S1 0.84 (restrained)
N′-(5-Bromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide O–H⋯O (nitro group) Not specified

Analysis :

  • Hydroxy (OH) and methoxy (OCH₃) substituents in analogs facilitate extensive hydrogen-bonded networks, stabilizing crystal structures .
  • The absence of polar groups in this compound may result in weaker intermolecular interactions, leading to differences in melting points or solubility.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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